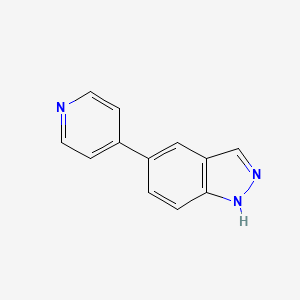

5-Pyridin-4-yl-1H-indazole

説明

Historical Context and Evolution of Indazole Chemistry in Drug Discovery

The journey of indazole chemistry in the realm of drug discovery has been a long and fruitful one. Indazole, a bicyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring, was first synthesized in the late 19th century. researchgate.net However, its therapeutic potential was not fully appreciated until the mid-20th century. A review of indazole-based therapeutic agents highlights progress in approved and marketed drugs containing this scaffold from 1966 to the present day. nih.govbenthamdirect.com

Initially, research into indazole derivatives was driven by their structural similarity to endogenous molecules like purines, which are fundamental to numerous biological processes. This bioisosteric relationship suggested that indazole-containing compounds could interact with biological targets such as enzymes and receptors, thereby exerting pharmacological effects. Over the decades, medicinal chemists have honed their ability to synthesize and modify the indazole core, leading to a vast library of derivatives with a wide spectrum of biological activities. researchgate.netresearchgate.net The development of advanced synthetic methodologies, including catalyst-based and green chemistry approaches, has further accelerated the exploration of indazole's therapeutic potential. ingentaconnect.combenthamdirect.com

Significance of the Indazole Scaffold in Bioactive Molecules

The indazole scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry. uni-saarland.de This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery. The versatility of the indazole ring system is underscored by its presence in a multitude of commercially available drugs and clinical candidates. researchgate.netnih.govbenthamdirect.com As of 2021, at least 43 indazole-based therapeutic agents were in clinical use or undergoing clinical trials. benthamdirect.com

The significance of the indazole scaffold lies in several key attributes:

Bioisosterism: Indazoles are effective bioisosteres for other important bicyclic heterocycles like indoles and purines. This allows them to mimic the interactions of these endogenous ligands with their biological targets. nih.gov

Hydrogen Bonding Capability: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. frontiersin.org

Structural Versatility: The indazole ring can be readily substituted at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. mdpi.comnih.gov This adaptability is crucial for optimizing lead compounds into viable drug candidates.

Diverse Biological Activities: Indazole derivatives have demonstrated a broad range of pharmacological effects, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor activities. nih.govbenthamdirect.commdpi.com

Several successful drugs incorporate the indazole scaffold, highlighting its therapeutic importance. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Axitinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). rsc.orgmdpi.comEntrectinib is another example, acting as an inhibitor of anaplastic lymphoma kinase (ALK). mdpi.com These examples underscore the broad applicability of the indazole scaffold in targeting a variety of diseases.

Rationale for Investigating 5-Pyridin-4-yl-1H-Indazole Derivatives as a Promising Chemical Entity

The strategic combination of an indazole core with a pyridine ring at the 5-position has generated significant interest within the medicinal chemistry community. The rationale for investigating this compound derivatives stems from the synergistic potential of these two heterocyclic systems. chemimpex.com

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is another privileged structure in drug design. Its inclusion can modulate the physicochemical properties of the parent indazole, such as solubility, lipophilicity, and metabolic stability. frontiersin.org Furthermore, the nitrogen atom in the pyridine ring can participate in additional hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity. nih.gov

Research has shown that the 4-pyridinyl substitution is particularly favorable. Studies comparing 3-pyridinyl and 4-pyridinyl derivatives of indazoles have indicated that the position of the pyridine nitrogen can significantly impact biological activity, with the 4-pyridinyl isomer often demonstrating superior potency. researchgate.net The 5-position of the indazole ring is a common point of substitution in many bioactive indazole derivatives, making the 5-(pyridin-4-yl) substitution a logical and promising area of exploration. ias.ac.in

The investigation of this compound derivatives is driven by the hypothesis that this specific combination can lead to the discovery of novel compounds with enhanced therapeutic profiles for a range of diseases, particularly in oncology and neurology. chemimpex.comnetascientific.com

Overview of Key Research Areas for this compound

The unique structural features of this compound have made it a focal point of research in several interconnected areas. chemimpex.com

Pharmaceutical Development

In the realm of pharmaceutical development, this compound serves as a crucial building block for the synthesis of new drug candidates. chemimpex.com Its versatile structure allows for the creation of diverse chemical libraries through various synthetic modifications. Researchers are actively exploring its potential in the development of targeted therapies for diseases such as cancer. chemimpex.comuni-saarland.de The stability and reactivity of this compound make it an attractive starting point for the synthesis of more complex molecules with desired pharmacological properties. chemimpex.com

Biological Research and Mechanism of Action Studies

Understanding the biological activity and mechanism of action of this compound and its derivatives is a primary focus of current research. Scientists are investigating how these compounds interact with specific biological targets, such as enzymes and receptors, to elucidate their therapeutic effects. chemimpex.comevitachem.com For example, derivatives of this compound have been investigated as potent and selective inhibitors of haspin kinase, an enzyme implicated in cancer. uni-saarland.deresearchgate.net These studies are essential for identifying the specific cellular pathways modulated by these compounds and for validating their potential as therapeutic agents. uni-saarland.de

Drug Discovery and Optimization

The process of drug discovery and optimization heavily relies on the iterative design, synthesis, and evaluation of new chemical entities. This compound serves as a valuable lead compound in this process. chemimpex.comrsc.org Medicinal chemists are continuously modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. uni-saarland.demdpi.com Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications impact biological activity, guiding the design of more effective and safer drugs. uni-saarland.de For instance, research has focused on the optimization of this compound-based compounds as inhibitors of Akt kinase, a key signaling protein in cancer. ias.ac.inucsf.edu

特性

IUPAC Name |

5-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGVAIRQUNMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694654 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-55-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5-pyridin-4-yl-1h-indazole and Its Derivatives

Strategic Approaches for the Synthesis of the 1H-Indazole Core

The construction of the 1H-indazole ring system is a key step in the synthesis of 5-Pyridin-4-yl-1H-indazole and its derivatives. Both modern and classical methods are employed to create this bicyclic heterocyclic structure.

Palladium-Catalyzed Coupling Reactions for Biaryl Derivatives

Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of biaryl compounds, including those containing the 1H-indazole moiety. organic-chemistry.org These reactions offer a powerful and versatile tool for forming carbon-carbon bonds. sandiego.edu

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl systems. sandiego.edursc.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. sandiego.edu A variety of palladium catalysts, such as Pd(dppf)Cl2 and Pd(PPh3)4, have been successfully employed in these transformations. researchgate.netmdpi.com For instance, the synthesis of 5-aryl-substituted-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamides has been achieved through the Suzuki coupling of 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids in the presence of a palladium catalyst. ias.ac.in

A study on the synthesis of novel 1H-pyridin-4-yl-3,5-disubstituted indazoles utilized a Suzuki coupling reaction with Pd(OAc)2 as the catalyst and CsF as the base. ias.ac.in The reaction conditions for Suzuki-Miyaura couplings can be optimized by screening different palladium catalysts and bases to achieve high yields. mdpi.comias.ac.in Microwave irradiation has also been shown to be effective in promoting these reactions. researchgate.net

Table 1: Screening of Palladium Catalysts and Bases for Suzuki Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(pph3)4 | Na2CO3 | DMF | 95–100 | 86 |

| PdCl2(dppf) | Na2CO3 | DME/H2O | 95–100 | 60 |

| Pd(OAc)2 | Na2CO3 | DMF | 85–100 | 85 |

| Pd(OAc)2 | CsF | DMF | 95–100 | 92 |

Data sourced from a study on the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in

Organoboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryls. dergipark.org.tr In the context of this compound synthesis, pyridinylboronic acids serve as key coupling partners. dergipark.org.truni-saarland.de For example, 5-(pyridin-4-yl)-1H-indazol-3-amine can be synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazol-3-amine and pyridin-4-yl boronic acid. uni-saarland.de

The synthesis of various aryl-substituted indazoles often employs the coupling of a bromo-indazole derivative with the corresponding arylboronic acid. ias.ac.inrsc.org The choice of boronic acid allows for the introduction of a wide range of substituents onto the indazole core. rsc.org The synthesis of new heterobiaryls, including those with a pyridinyl moiety, has been achieved through Suzuki coupling reactions using pyridinylboronic acids. dergipark.org.tr

Table 2: Synthesis of 5-Arylsubstituted Indazole Derivatives via Suzuki Coupling

| Entry | Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 7a | Phenylboronic acid | 5-phenyl-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | 92 |

| 7b | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | 85 |

| 7c | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | 88 |

| 7d | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-1-(2-cyanopyridin-4-yl)-N,N-diethyl-1H-indazole-3-carboxamide | 90 |

Data from the synthesis of 1H-pyridin-4-yl-3,5-disubstituted indazoles. ias.ac.in

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Classical and Modern Indazole Synthesis Routes

Beyond palladium-catalyzed methods, a variety of both classical and modern synthetic routes are available for constructing the indazole ring system. These methods often involve condensation and cyclization reactions as key steps.

Condensation reactions are a fundamental approach to synthesizing the indazole core. capes.gov.br A common method involves the condensation of a substituted o-halobenzaldehyde or ketone with hydrazine or its derivatives. capes.gov.brchemicalbook.com For instance, reacting o-fluorobenzaldehydes with hydrazine can yield indazoles. capes.gov.br To circumvent competing reactions like the Wolf-Kishner reduction, O-methyloxime derivatives of the benzaldehydes can be used in the condensation with hydrazine. capes.gov.br

The synthesis of pyrimido[1,2-b]indazoles, which are derivatives of indazoles, often starts with the condensation of 3-amino-1H-indazole with various carbonyl compounds. rsc.org This approach highlights the versatility of condensation reactions in building more complex heterocyclic systems based on the indazole scaffold. rsc.org The efficiency of these reactions can sometimes be enhanced by the addition of acid catalysts or metal catalysts. rsc.orgsamipubco.com

Cyclization reactions are central to the formation of the indazole ring. acs.org One modern approach involves the palladium-catalyzed intramolecular amination of aryl halides. acs.orgresearchgate.net This method has been used to synthesize 1-aryl-1H-indazoles from the corresponding arylhydrazones of 2-bromoaldehydes. acs.org

Another powerful cyclization strategy is the [3+2] cycloaddition of arynes with diazo compounds. orgsyn.orgresearchgate.net This method provides a direct route to a wide array of substituted indazoles under mild conditions. orgsyn.orgresearchgate.net The reaction of in situ generated benzyne with monosubstituted diazo compounds typically leads to 1H-indazoles. orgsyn.org Additionally, electrochemical methods have been developed for the radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles. rsc.org Classical methods, such as the Cadogan cyclization, which involves the reductive cyclization of nitroaromatic compounds, are also employed for the synthesis of 2H-indazoles, though they often require harsh conditions. nih.gov

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction that forms five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, proceeds via a [4π+2π] cycloaddition mechanism, offering a high degree of stereospecificity and regioselectivity. wikipedia.orgorganic-chemistry.org It is a cornerstone in heterocyclic chemistry, providing an efficient route to various scaffolds, including triazoles, isoxazoles, and pyrrolidines. wikipedia.orgfrontiersin.org

In the context of indazole synthesis, 1,3-dipolar cycloadditions represent a key strategy. One notable application involves the reaction between arynes (as the dipolarophile) and diazomethane derivatives (as the 1,3-dipole). google.com This method facilitates the construction of the core 1H-indazole ring system. Although powerful, the scope can sometimes be limited by the availability of precursors or the reaction conditions required. google.com The versatility of this reaction allows for the synthesis of diverse 5-membered heterocycles, which are valuable in medicinal chemistry. organic-chemistry.orgfrontiersin.org

Metal-Free Synthetic Approaches

While metal-catalyzed reactions are prevalent in heterocyclic synthesis, the development of metal-free approaches is of significant interest to avoid potential metal contamination in final products. Several metal-free methods for the synthesis of 1H-indazoles have been established.

One prominent strategy involves the direct C-H amination of arylhydrazones. For instance, treating arylhydrazones with an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can induce cyclization to form the indazole ring system without the need for a metal catalyst. nih.gov This approach demonstrates good functional group tolerance and provides the desired products in respectable yields. nih.gov Similarly, other studies have utilized iodine in the presence of potassium iodide and sodium acetate for the direct aryl C-H amination of ketone hydrazones. nih.gov These methods are part of a growing field of research focused on more sustainable and cleaner chemical syntheses. dntb.gov.uahbni.ac.in

Derivatization Strategies for Enhancing Biological Activity

The this compound scaffold is a versatile template that can be chemically modified at several positions to optimize its biological properties. Derivatization strategies focus on the N1 and C3 positions of the indazole ring and various positions on the pyridine moiety.

Functionalization at the N1 Position of the Indazole Ring

Table 1: Synthesis of N1-Substituted Indazole Derivatives

| Starting Indazole (1a/1b) | N1-Substituent Precursor | Product (3a/3b) | Yield | Reference |

|---|---|---|---|---|

| Indazole-3-carboxylic acid methyl ester (R=H) | 2-cyano-4-chloropyridine | 1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid | 57% | researchgate.net |

| 5-Bromo-indazole-3-carboxylic acid methyl ester (R=Br) | 2-cyano-4-chloropyridine | 5-Bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxylic acid | 61% | researchgate.net |

Substitutions on the Pyridine Moiety

Modifying the pyridine ring of this compound is another critical strategy for tuning biological activity. The electronic and steric properties of the pyridine ring can be altered by introducing various substituents. For instance, the synthesis of novel derivatives involved using a 3,5-dichloropyridin-4-yl moiety attached to the indazole core, which was evaluated for inhibitory activity against Fibroblast growth factor receptors (FGFRs). nih.gov The strategic placement of substituents on the pyridine ring can influence how the molecule binds to its biological target. nih.govfrontiersin.org Research has shown that even subtle changes, such as the introduction of different functional groups on the pyridine ring, can be crucial for antiviral activity in related pyridinone scaffolds. frontiersin.org

Introduction of Substituents at Other Positions of the Indazole Scaffold (e.g., C3, C5)

Functionalization at the C3 and C5 positions of the indazole ring is crucial for developing potent and selective bioactive molecules.

C3 Position: The introduction of small alkyl groups at the C3 position has been shown to dramatically improve the binding affinity of indazole-based inhibitors. For example, adding a C3-methyl group to certain analogues resulted in an approximately 10-fold improvement in potency against Akt kinase. ucsf.edu Methods for direct C3-functionalization are less common than for the nitrogen positions, but techniques such as CuH-catalyzed C3-selective allylation of 1H-N-(benzoyloxy) indazoles have been developed to create C3-allyl 1H-indazoles, including those with quaternary stereocenters. pnrjournal.com

C5 Position: The C5 position is a key site for introducing diversity, often through cross-coupling reactions. The Suzuki coupling reaction is a prominent method used to introduce aryl or heteroaryl groups at this position. ias.ac.in In one study, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids. ias.ac.in This approach allows for the systematic exploration of how different C5 substituents impact Akt kinase inhibition. ias.ac.in Direct C-H arylation is another advanced technique used to functionalize the C5 position. mdpi.com

Table 2: C5-Aryl Substituted Indazole Derivatives via Suzuki Coupling

| Starting Material | Aryl Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Phenyl boronic acid | 1-(2-Cyano-pyridin-4-yl)-5-phenyl-1H-indazole-3-carboxylic acid diethylamide | 75% | ias.ac.in |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | 4-Methoxy phenyl boronic acid | 1-(2-Cyano-pyridin-4-yl)-5-(4-methoxy-phenyl)-1H-indazole-3-carboxylic acid diethylamide | 69% | ias.ac.in |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | 4-Fluoro phenyl boronic acid | 1-(2-Cyano-pyridin-4-yl)-5-(4-fluoro-phenyl)-1H-indazole-3-carboxylic acid diethylamide | 72% | ias.ac.in |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | 4-(Trifluoromethyl)phenylboronic acid | 1-(2-Cyano-pyridin-4-yl)-5-(4-trifluoromethyl-phenyl)-1H-indazole-3-carboxylic acid diethylamide | 65% | ias.ac.in |

Advanced Synthetic Techniques

The construction of complex molecules like substituted 5-pyridin-4-yl-1H-indazoles often relies on advanced synthetic techniques that offer high efficiency and control. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are indispensable for forming new carbon-carbon bonds. ias.ac.in This method is robust for creating biaryl systems, such as attaching various aryl groups to the C5 position of the indazole core, and was recognized with the 2010 Nobel Prize in Chemistry for its significance in building complex molecules. ias.ac.in

Other modern methods include cross-dehydrogenative coupling (CDC) reactions, which can form C-C or C-N bonds by activating two C-H or C-H/N-H bonds, respectively, often under aerobic, catalyst-free conditions. acs.org Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, also represent an efficient and atom-economical approach to building heterocyclic libraries. dntb.gov.ua These advanced techniques are crucial for the efficient and targeted synthesis of novel indazole derivatives. ias.ac.in

High-Throughput Synthesis for Analog Libraries

High-throughput synthesis strategies are crucial for generating large libraries of analogs for structure-activity relationship (SAR) studies. For derivatives of this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for library development. uni-saarland.deias.ac.in

A common approach involves the coupling of a functionalized indazole core with a pyridine boronic acid or ester. For instance, a library of N1-acylated 5-(4-pyridinyl)indazol-3-yl amine derivatives was synthesized starting with a Suzuki-Miyaura cross-coupling reaction between 5-bromo-1H-indazol-3-amine and pyridin-4-yl boronic acid. uni-saarland.de This initial step yields the core scaffold, 5-(pyridin-4-yl)-1H-indazol-3-amine, which is then subjected to further reactions, such as amide coupling with various acetic acid derivatives, to produce a diverse set of final compounds. uni-saarland.de This modular approach allows for the rapid generation of numerous analogs by simply varying the coupling partners.

Similarly, new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids. ias.ac.in This method again highlights the utility of the Suzuki reaction in creating a carbon-carbon bond at the 5-position of the indazole ring, enabling the introduction of diverse aryl groups to build an analog library. ias.ac.in The optimization of these coupling reactions, including the screening of different palladium catalysts and bases, is often performed to ensure high yields across the library. ias.ac.in

The general workflow for such a high-throughput synthesis can be summarized as:

Synthesis of a common indazole intermediate, often halogenated (e.g., 5-bromoindazole). uni-saarland.deias.ac.in

Palladium-catalyzed Suzuki coupling with a boronic acid or ester (e.g., pyridin-4-yl boronic acid) to install the pyridine moiety. uni-saarland.de

Further diversification by reacting other functional groups on the indazole scaffold. uni-saarland.de

This strategy has proven effective for creating libraries of related heterocyclic compounds, demonstrating its robustness for generating novel chemical entities for screening purposes. nih.govfrontiersin.org

Stereoselective Synthesis of this compound Derivatives

While the literature provides extensive examples of synthesizing various substituted indazoles, specific documentation on the stereoselective synthesis focusing directly on the this compound scaffold is limited in the provided sources. However, stereoselective synthesis has been successfully applied to related complex heterocyclic systems. For example, a 1,3-dipolar cycloaddition reaction has been used for the stereoselective synthesis of complex triazatricyclo compounds. researchgate.net This type of reaction, which forms a new ring with controlled stereochemistry, demonstrates a potential avenue for creating stereochemically defined derivatives of this compound, should a chiral center be introduced into the molecule. The principles of using chiral catalysts or auxiliaries in such cycloadditions or other bond-forming reactions would be applicable.

Analytical Characterization Techniques for Novel this compound Compounds

The characterization and purification of newly synthesized this compound derivatives are critical steps to confirm their structure and ensure purity. A combination of spectroscopic and chromatographic methods is universally employed. ias.ac.inmdpi.comias.ac.in

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of novel indazole compounds. ias.ac.inmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for determining the precise structure of these molecules.

¹H NMR spectra provide information about the number of different types of protons and their local chemical environment. For example, in a derivative like 1-Methyl-3-(pyridin-4-yl)-1H-indazole, characteristic signals can be observed for the aromatic protons on both the indazole and pyridine rings, as well as the methyl group protons. mdpi.com The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are key to assigning the protons to their specific positions. For instance, the protons on the pyridine ring often appear as doublets in distinct regions of the spectrum. mdpi.com

¹³C NMR spectra reveal the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. ias.ac.inmdpi.com

Advanced techniques and the use of different solvents like CDCl₃ or DMSO-d₆ are common to resolve complex spectra. mdpi.comias.ac.in Theoretical calculations using methods like Gauge-Invariant Atomic Orbitals (GIAOs) can also provide a basis for interpreting experimental NMR data. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.comias.ac.in In the spectra of this compound derivatives, characteristic stretching frequencies (ν_max_, in cm⁻¹) can confirm:

N-H stretching for the indazole ring (typically a broad band around 3300-3450 cm⁻¹). mdpi.com

Aromatic C-H stretching (around 3000-3100 cm⁻¹). mdpi.com

C=C and C=N stretching within the aromatic rings (in the 1400-1650 cm⁻¹ region). mdpi.com

N-N stretching of the indazole ring (around 1200-1230 cm⁻¹). mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to corroborate the molecular formula. ias.ac.inmdpi.com Electrospray ionization (ESI) is a common technique, which typically shows the protonated molecule [M+H]⁺. mdpi.com This provides a direct confirmation of the successful synthesis of the target compound with the expected mass. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. acs.org

Table 1: Example Spectroscopic Data for Indazole Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_max_, cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| 3-(Pyridin-4-yl)-1H-indazole mdpi.com | 7.73–7.62 (m, 4H), 7.62 (d, J = 8 Hz, 2H), 7.45 (d, J = 9 Hz, 2H) | 148.8, 143.6, 138.5, 130.1, 128.8, 126.2, 124.4, 122.1, 121.7, 112.3 | 3430 (NH), 3032 (ArCH), 1584, 1549, 1491 (C=C), 1373 (C=N), 1211 (N-N) | 196.26 [M+H]⁺ |

| 1-Methyl-3-(pyridin-4-yl)-1H-indazole mdpi.com | 8.71 (d, 2H), 8.06 (d, 1H), 7.92 (d, 2H), 7.42 (d, 2H), 7.26 (m, 1H), 4.19 (s, 3H) | 166.1, 160.7, 145.7, 135.2, 132.2, 128.7, 128.6, 128.1, 127.9, 126.5, 36.4 | 3052 (ArCH), 2925 (CH), 1612, 1508, 1459 (C=C), 1390 (C=N), 1205 (N-N) | 210.41 [M+H]⁺ |

| 1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid ias.ac.in | 13.73 (s, 1H), 8.88 (d, 1H), 8.52 (d, 1H), 8.10 (m, 3H), 7.63 (t, 1H), 7.47 (t, 1H) | 163.0, 153.1, 146.8, 140.2, 139.7, 134.5, 129.3, 125.0, 124.9, 122.7, 120.9, 119.4, 117.4, 112.5 | 2240 (CN), 1704 (C=O) | 265 [M+H]⁺ |

Chromatographic Purification Techniques

After synthesis, crude products are typically mixtures containing unreacted starting materials, byproducts, and the desired compound. Chromatographic techniques are essential for isolating and purifying the novel this compound derivatives.

Column Chromatography: This is the most frequently cited method for the purification of indazole derivatives. uni-saarland.deias.ac.in The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. nih.gov A solvent system (eluent), often a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol, is passed through the column. uni-saarland.deworktribe.com The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure product in fractions. nih.gov Flash column chromatography is a variation that uses pressure to speed up the separation process. nih.gov

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compounds and the fractions from column chromatography are routinely monitored by TLC or HPLC. ias.ac.inias.ac.in TLC provides a quick and simple way to assess the number of components in a sample and to find a suitable solvent system for column chromatography. HPLC offers higher resolution and quantitative analysis of purity. ias.ac.in

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. uni-saarland.denih.gov It is often used to analyze the reaction progress and to confirm the mass of the pure product after purification. google.com

Pharmacological and Biological Evaluation of 5-pyridin-4-yl-1h-indazole Derivatives

In Vitro Biological Assays

A variety of in vitro assays have been employed to characterize the biological effects of 5-Pyridin-4-yl-1H-indazole derivatives at the cellular and molecular levels.

Cell-Based Assays for Proliferation and Cytotoxicity

The antiproliferative and cytotoxic effects of this compound derivatives have been assessed against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to measure cell proliferation and cytotoxicity. mdpi.commdpi.combmgrp.com This colorimetric assay provides a quantitative measure of viable cells. bmgrp.com

Derivatives of 1H-indazol-pyrimidine have been screened for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal adenocarcinoma (Caco2) cells. nih.gov Some of these compounds exhibited potent cytotoxic activity, with IC50 values in the micromolar range, indicating their potential as anticancer agents. nih.gov For instance, certain N4-(1H-indazol-5-yl)-N2-phenylpyrimidine-2,4-diamine derivatives showed significant inhibitory activity against MCF-7 cells, with some being more active than the reference drug, Staurosporine. nih.gov

Similarly, a series of 3-aryl indazoles and their N-methyl derivatives were evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. mdpi.com The results indicated that N-methyl-3-aryl indazoles were generally more potent than their non-methylated counterparts. mdpi.com

Furthermore, novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their antiproliferative activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. tandfonline.com Several of these compounds displayed moderate to excellent antitumor activities. tandfonline.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

Enzymatic Inhibition Assays (e.g., Kinases, Haspin, IDO1)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Kinase Inhibition: Several studies have focused on the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives have been identified as potent pan-FGFR inhibitors. nih.govacs.org For example, compound (R)-21c demonstrated low nanomolar IC50 values against FGFR1-4. acs.org Another series of 1H-indazole-based derivatives also showed inhibitory activity against FGFR1-3 in the micromolar range. nih.gov

Pim Kinases: 1H-indazole derivatives have been developed as potential inhibitors of pan-Pim kinases. One compound, 82a, exhibited very potent inhibition of Pim-1, Pim-2, and Pim-3 with low nanomolar IC50 values. nih.gov

Epidermal Growth Factor Receptor (EGFR): A series of 1H-indazole derivatives were designed as EGFR kinase inhibitors, with some compounds showing strong potencies against both wild-type and mutant forms of EGFR. nih.gov

Glycogen Synthase Kinase-3 (GSK-3): N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been identified as potent ATP-competitive inhibitors of GSK-3β. acs.org

Haspin Inhibition: Novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective inhibitors of haspin, an atypical serine/threonine kinase. researchgate.netuni-saarland.de Amide coupling at the N1 position of the indazole ring yielded compounds with significant inhibitory activity against haspin, with one derivative, compound 21, having an IC50 value of 78 nM. researchgate.netuni-saarland.de

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy. nih.gov 3-substituted 1H-indazoles and other 1H-indazole derivatives have been synthesized and shown to possess IDO1 inhibitory activity. nih.gov Additionally, novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors. nih.gov

Table 2: Enzymatic Inhibition by this compound Derivatives

Receptor Binding Studies (e.g., Melanin Concentrating Hormone Receptor 1 (MCH-R1))

Derivatives of this compound have been evaluated for their ability to bind to specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for the treatment of obesity. nih.govresearchgate.netresearchgate.net

A series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones were synthesized and shown to possess MCH-R1 antagonist activity. researchgate.net Structure-activity relationship studies led to the identification of a compound with a potent MCH-R1 antagonist activity (IC50 = 1 nM). researchgate.net In another study, a chemically neutral 2H-indazole derivative showed a binding affinity for human MCH-R1 with an IC50 of 35 nM. nih.gov

Apoptosis Induction and Cell Cycle Analysis

The ability of this compound derivatives to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells is a key area of investigation. nih.govresearchgate.net

Flow cytometry is a common technique used to analyze the cell cycle and detect apoptosis. researchgate.netd-nb.info For example, the most active indazol-pyrimidine derivatives were found to activate caspase-3/7, key executioner caspases in the apoptotic pathway, thereby inducing apoptosis. nih.govresearchgate.net

Some polysubstituted indazoles have been shown to trigger significant apoptosis and cause a block in the S phase of the cell cycle, leading to a decrease in cells in the G2/M and/or G0/G1 phases. researchgate.net Other derivatives have been observed to cause an increase in cells in the G2/M phase and the appearance of polyploid cells, suggesting a different mechanism of action, possibly involving the microtubule system. researchgate.net Furthermore, certain 1,2,3-triazole-chalcone conjugates have been shown to induce apoptosis by upregulating pro-apoptotic proteins like BAX and caspases, and to arrest the cell cycle in the S phase. nih.gov

In Vivo Pharmacological Studies

The promising in vitro results of some this compound derivatives have led to their evaluation in in vivo models to assess their pharmacological effects in a whole organism.

Xenograft Models in Oncology Research

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo antitumor efficacy of potential cancer drugs. nih.govresearchgate.net

A potent pan-FGFR inhibitor, (R)-21c, demonstrated nearly complete tumor growth inhibition (96.9% TGI) in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. acs.org Similarly, another FGFR inhibitor showed significant antitumor activity in an FGFR-driven NCI-H1581 xenograft model. nih.gov

Furthermore, an inhibitor of Polo-like kinase 4 (PLK4) from the (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine series demonstrated significant antitumor efficacy in MDA-MB-468 and MDA-MB-231 breast cancer xenograft models. rsc.org

Efficacy in Disease Models (e.g., Obesity, Cancer)

Derivatives of this compound have been evaluated in preclinical models for both obesity and cancer, showing promising results.

In the context of obesity , a series of 5-(pyridinon-1-yl)indazoles were synthesized and demonstrated activity as melanin-concentrating hormone 1 (MCH-1) receptor antagonists. researchgate.netresearchgate.net Selected compounds from this series were tested in a 5-day diet-induced obese mouse model and showed potential as weight loss agents. researchgate.netresearchgate.net Specifically, two compounds from a related tetrahydrocarboline series, designed based on the 5-(pyridinon-1-yl)indazole scaffold, produced a highly significant reduction in weight in this model. researchgate.net

In the realm of cancer , numerous derivatives of this compound have been investigated for their anti-proliferative effects. uni-saarland.deresearchgate.net N1-acylated 5-(4-pyridinyl)indazole derivatives have been identified as potent inhibitors of haspin kinase, a protein overexpressed in many cancers. uni-saarland.deresearchgate.net The most potent of these inhibitors effectively inhibited the growth of the NCI-60 cancer cell lines. uni-saarland.deresearchgate.net Another study highlighted N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors that showed strong antitumor effects by targeting haspin, which leads to mitotic catastrophe and apoptosis in cancer cells. uni-saarland.de Furthermore, a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity, a key target in cancer therapy. ias.ac.in Indazole derivatives have also shown potential in treating non-small cell lung cancer (NSCLC) by targeting kinases like fibroblast growth factor receptors (FGFR). nih.gov

Table 1: Efficacy of this compound Derivatives in Disease Models

| Disease Model | Derivative Class | Target/Mechanism | Observed Efficacy | Reference(s) |

|---|---|---|---|---|

| Obesity | 5-(Pyridinon-1-yl)indazoles | MCH-1 Receptor Antagonism | Potential as weight loss agents in diet-induced obese mice. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cancer | N1-acylated 5-(4-pyridinyl)indazoles | Haspin Kinase Inhibition | Effective growth inhibition of NCI-60 cancer cell lines. uni-saarland.deresearchgate.net | uni-saarland.deresearchgate.net |

| Cancer | N1-benzoylated 5-(4-pyridinyl)indazoles | Haspin Kinase Inhibition | Induction of mitotic catastrophe and apoptosis in cancer cells. uni-saarland.de | uni-saarland.de |

| Cancer | 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt Kinase Inhibition | Evaluated for Akt kinase inhibitory activity. ias.ac.in | ias.ac.in |

| Cancer (NSCLC) | Pyridin-3-amine derivatives | Multi-targeted Protein Kinase Inhibition (including FGFR) | Nanomolar inhibitory activity against FGFR1, 2, and 3. nih.gov | nih.gov |

Mechanistic Investigations of Biological Activity

The biological effects of this compound derivatives are rooted in their interactions with specific molecular targets and modulation of key signaling pathways.

A primary target identified for this compound derivatives in cancer is the haspin protein kinase . uni-saarland.deresearchgate.net Haspin is an atypical serine/threonine kinase that is overexpressed in various cancers. uni-saarland.deresearchgate.net Inhibition of haspin disrupts the proper separation of sister chromatids during cell division, leading to cell cycle arrest and apoptosis. uni-saarland.de Another validated target is Cdc7 kinase , with 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs showing potent inhibition. austinpublishinggroup.com

In the context of obesity, the melanin-concentrating hormone receptor 1 (MCHR1) has been identified as a key target for 5-(pyridinon-1-yl)indazole derivatives. researchgate.netresearchgate.net Antagonism of this receptor is the proposed mechanism for the observed weight-loss effects.

The dysregulation of protein kinase signaling pathways is a hallmark of cancer. uni-saarland.deresearchgate.net Derivatives of this compound have been shown to modulate these pathways. By inhibiting haspin kinase, these compounds interfere with the phosphorylation of histone H3 at threonine-3, a crucial step in mitosis. uni-saarland.deresearchgate.net This inhibition ultimately triggers a G2/M phase arrest and subsequent mitotic catastrophe. uni-saarland.de

The PI3K/Akt signaling pathway , which is frequently dysregulated in cancer and diabetes, is another important pathway modulated by these compounds. ucsf.edu Indazole-based analogs have been developed as inhibitors of Akt, a central node in this pathway that regulates cell growth and survival. ias.ac.inucsf.edu Furthermore, the MAPK signaling pathways, which are stimulated by various factors in the microenvironment of diseases like endometriosis, are potential targets for indazole-based inhibitors. oup.com

The structural features of this compound derivatives facilitate their interaction with biological targets. The indazole and pyridine moieties can participate in hydrogen bonding and π-π stacking interactions with enzymes or receptors. vulcanchem.com For instance, N1-benzoylated derivatives have been designed to fit into the ATP-binding pocket of kinases like haspin and Clk4. researchgate.net The substitution pattern on the benzoyl ring can significantly influence the potency and selectivity of these inhibitors. uni-saarland.de For example, an acetyl group at the ortho position of the benzoyl ring led to a preference for Clk4 inhibition, while a para-acetyl group resulted in high selectivity for haspin. uni-saarland.denih.gov

The inhibition of kinases by this compound derivatives has downstream effects on gene expression and protein regulation. Haspin kinase inhibition, for example, prevents the phosphorylation of histone H3, which is a key post-translational modification influencing chromatin structure and gene expression. uni-saarland.deresearchgate.net Dysregulation of histone modifications is a known contributor to cancer development. uni-saarland.deresearchgate.net

Furthermore, the modulation of signaling pathways like PI3K/Akt can impact the activity of transcription factors and other proteins that regulate the expression of genes involved in cell cycle progression, proliferation, and survival. ucsf.edunih.gov For example, nuclear pyruvate kinase M2 (PKM2), a protein involved in regulating gene expression, can be influenced by upstream signaling events that are targets for indazole derivatives. nih.gov

Molecular Interactions with Biological Targets

Therapeutic Potential of this compound in Various Diseases

The diverse biological activities of this compound derivatives underscore their significant therapeutic potential across a range of diseases. researchgate.net

In oncology , the ability of these compounds to inhibit key kinases like haspin, Akt, and FGFR makes them promising candidates for cancer therapy. uni-saarland.deias.ac.innih.gov Their mechanism of inducing cell cycle arrest and apoptosis in cancer cells offers a targeted approach to treatment. uni-saarland.de The development of selective inhibitors for kinases like haspin may also lead to fewer side effects compared to broader-acting anticancer agents. uni-saarland.de

For metabolic disorders such as obesity , the MCH-1 receptor antagonist activity of certain this compound derivatives presents a potential avenue for developing new weight management therapies. researchgate.netresearchgate.net

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, with numerous derivatives already in clinical use or trials for various conditions. uni-saarland.deresearchgate.net The therapeutic potential extends beyond cancer and obesity to include inflammatory diseases and neurological disorders. netascientific.comresearchgate.net The anti-inflammatory and analgesic activities of some 1H-pyridin-4-yl-indazole derivatives have also been reported. researchgate.net

Table 2: Therapeutic Potential of this compound Derivatives

| Therapeutic Area | Disease(s) | Key Molecular Target(s) | Rationale for Therapeutic Use | Reference(s) |

|---|---|---|---|---|

| Oncology | Various Cancers (including NSCLC) | Haspin, Akt, FGFR, VEGFR-2 | Inhibition of kinases crucial for cancer cell proliferation, survival, and angiogenesis. uni-saarland.deuni-saarland.deias.ac.innih.govnih.gov | uni-saarland.deuni-saarland.deias.ac.innih.govnih.gov |

| Metabolic Disorders | Obesity | MCH-1 Receptor | Antagonism of MCH-1 receptor leads to potential weight loss. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Inflammatory Diseases | - | - | Demonstrated anti-inflammatory and analgesic properties. researchgate.net | researchgate.net |

| Neurological Disorders | - | - | The indazole scaffold is a promising core for developing therapies for neurological conditions. netascientific.com | netascientific.com |

Oncology

Derivatives of this compound have demonstrated significant potential as anti-cancer agents, primarily through the mechanism of kinase inhibition. uni-saarland.de Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. uni-saarland.denih.gov The indazole ring, often substituted at the N1 position, serves as a key pharmacophore, interacting with the ATP-binding pocket of various kinases. aacrjournals.org

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in tumor cell proliferation, survival, migration, and angiogenesis. aacrjournals.orgnih.govcapes.gov.br Aberrant FGFR signaling is implicated in a variety of malignancies, making it an attractive target for cancer therapy. aacrjournals.orgnih.govcapes.gov.braacrjournals.org

A notable example of a this compound derivative is LY2874455, a potent and selective pan-FGFR inhibitor. aacrjournals.orgnih.govcapes.gov.br This compound, chemically identified as (R)-(E)-2-(4-(2-(5-(1-(3,5-Dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, demonstrates activity against all four FGFRs. aacrjournals.orgnih.govcapes.gov.br The core indazole moiety of LY2874455 binds within the ATP pocket of the FGFR kinase domain. aacrjournals.org Specifically, it forms crucial hydrogen bonds with the carbonyl of glutamate 230 and the NH of alanine 232. aacrjournals.org

LY2874455 has shown potent inhibition of FGF/FGFR-mediated signaling in various cancer cell lines and has exhibited a broad spectrum of antitumor activity in preclinical xenograft models of lung, gastric, and bladder cancers, as well as multiple myeloma. aacrjournals.orgnih.govcapes.gov.br Furthermore, it displays selectivity for FGFR over Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a significant advantage as it may reduce the side effects associated with VEGFR2 inhibition, such as hypertension. aacrjournals.orgnih.gov

Another series of compounds, 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, have also been evaluated as potent FGFR inhibitors. researchgate.net One compound from this series was identified as a potent pan-FGFR inhibitor with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM against FGFR1-4, respectively. researchgate.net

| Compound | Target | IC50 (nM) | Cell Lines/Models | Reference |

| LY2874455 | Pan-FGFR | Not specified | Lung, gastric, bladder cancer, multiple myeloma xenografts | aacrjournals.orgnih.govcapes.gov.br |

| Compound 105 | FGFR1 | 0.9 | Not specified | researchgate.net |

| FGFR2 | 2.0 | researchgate.net | ||

| FGFR3 | 2.0 | researchgate.net | ||

| FGFR4 | 6.1 | researchgate.net |

Akt Kinase Inhibition

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in signaling pathways that regulate cell growth, survival, and metabolism. ias.ac.inucsf.edu Its inhibition is a key strategy in cancer drug development. ias.ac.in A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles have been synthesized and evaluated for their Akt kinase inhibitory activity. ias.ac.in

In one study, novel derivatives were synthesized via a Suzuki coupling reaction. ias.ac.in The inhibitory effects of these compounds on Akt kinase were assessed, demonstrating the potential of the this compound scaffold for targeting this critical oncogenic kinase. ias.ac.in Another study focused on indazole-pyridine derivatives, leading to the discovery of a potent and orally bioavailable Akt inhibitor, compound 7, with an IC50 of 14 nM. nih.gov Further optimization to address cardiovascular liabilities led to the discovery of inhibitor 37c, which exhibited even greater potency against Akt (IC50 = 0.6 nM) and an improved safety profile. nih.gov

An analog-sensitive approach has also been employed to develop selective Akt inhibitors based on an indazole scaffold, resulting in a compound named PrINZ, a 7-substituted version of the Abbott Labs Akt inhibitor A-443654. ucsf.edu

| Compound | Target | IC50 (nM) | Key Findings | Reference |

| Compound 7 | Akt | 14 | Potent, orally bioavailable, showed cardiovascular effects | nih.gov |

| Compound 37c | Akt | 0.6 | Greater potency and improved cardiovascular safety profile | nih.gov |

| PrINZ | Akt | Not specified | Selective inhibition of analog-sensitive Akt | ucsf.edu |

Haspin Kinase Inhibition

Haspin, an atypical serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine-3 (H3T3ph). uni-saarland.denih.govresearchgate.net Its overexpression is noted in several cancers, making it a promising target for anti-cancer therapies. uni-saarland.denih.govresearchgate.net

Novel N1-acylated 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective haspin inhibitors. uni-saarland.denih.govresearchgate.net A lead compound, MYF42, an N1-acylated 5-pyridin-4-yl-1H-indazol-3-yl amine, was identified as a selective haspin inhibitor with an IC50 of 240 nM. uni-saarland.de Further structure-activity relationship (SAR) studies led to the development of compound 21, with an m-hydroxyphenyl acetic acid moiety at the N1 position, which exhibited an IC50 value of 78 nM against haspin. uni-saarland.denih.govresearchgate.net This compound demonstrated significant selectivity over other kinases, including Clk 1–3 and Dyrk1A, 1B, and 2. nih.govresearchgate.net

Another study explored N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors. researchgate.net Compound 19, with a 4-acetyl benzoyl group, showed high selectivity for haspin with an IC50 of 0.155 μM. researchgate.net In contrast, compound 18, a 2-acetyl benzoyl derivative, displayed a preference for inhibiting Clk4. researchgate.net

| Compound | Substitution | Target | IC50 (nM) | Reference |

| MYF42 | N1-acylated | Haspin | 240 | uni-saarland.de |

| Compound 21 | N1-(m-hydroxyphenyl)acetyl | Haspin | 78 | uni-saarland.denih.govresearchgate.net |

| Compound 19 | N1-(4-acetyl)benzoyl | Haspin | 155 | researchgate.net |

| Compound 18 | N1-(2-acetyl)benzoyl | Clk4 | 88 | researchgate.net |

| Haspin | 542 | researchgate.net |

TRK Kinase Inhibition and Overcoming Resistance

Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors that, when fused with other genes, can act as oncogenic drivers in a wide range of tumors. nih.govresearchgate.nettandfonline.com While first-generation TRK inhibitors have shown clinical efficacy, acquired resistance due to secondary mutations in the TRK kinase domain is a significant challenge. researchgate.nettandfonline.com

A novel, orally available type II TRK kinase inhibitor, IHMT-TRK-284, based on an indazole scaffold, has been discovered. nih.govresearchgate.net This compound, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, exhibits potent inhibition of TRKA, TRKB, and TRKC with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively. nih.gov Importantly, IHMT-TRK-284 can overcome drug resistance mutations, including those in the ATP binding pocket (V573M and F589L) and the DFG region (G667C/S). nih.gov It has demonstrated good pharmacokinetic profiles and in vivo antitumor efficacy in various mouse models. nih.gov

| Compound | Target | IC50 (nM) | Key Feature | Reference |

| IHMT-TRK-284 | TRKA | 10.5 | Overcomes multiple resistance mutations | nih.govresearchgate.net |

| TRKB | 0.7 | nih.gov | ||

| TRKC | 2.6 | nih.gov |

BRAF Kinase Inhibition

The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, and its V600E mutation is a common driver in melanoma and other cancers. nih.govmdpi.com Triarylimidazole-based compounds have been identified as BRAF inhibitors, and the incorporation of a 5-pyridin-4-yl moiety has been explored in this context. nih.gov

One study identified a triarylimidazole BRAF inhibitor, dimethyl-[2-(4-{5-[4-(1H-pyrazol-3-yl)-phenyl]-4-pyridin-4-yl-1H-imidazol-2-yl}-phenoxy)-ethyl]-amine (1a), as an active compound. nih.gov Further optimization led to the discovery of 6-{2-[4-(4-methyl-piperazin-1-yl)-phenyl]-5-pyridin-4-yl-3H-imidazol-4-yl}-2,4-dihydro-indeno[1,2-c]pyrazole (1j), which demonstrated nanomolar activity in inhibiting purified mutant BRAF, oncogenic BRAF-driven ERK activation, and the proliferation of BRAF mutant melanoma cell lines. nih.gov

Another research effort focused on pyrazino[1,2-a]indol-1(2H)-ones as dual inhibitors of EGFR and BRAFV600E. mdpi.com While not directly a this compound, this highlights the broader interest in targeting BRAF with related heterocyclic scaffolds.

| Compound | Structure Type | Target | IC50 (µM) | Reference |

| 1a | Triarylimidazole | BRAF | Not specified | nih.gov |

| 1j | Triarylimidazole-indenopyrazole | BRAF | 0.24 | nih.gov |

| pERK | 0.58 | nih.gov |

Rho Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are involved in various cellular processes, including cell adhesion, motility, and contraction. rhhz.netgoogle.com Their inhibition has therapeutic potential in oncology and other diseases. google.com

Several indazole-based scaffolds have been investigated as ROCK inhibitors. rhhz.nettandfonline.commdpi.com Redx Pharma has developed a series of compounds based on the N-(5-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazol-5-amine scaffold with inhibitory activity against ROCK2. tandfonline.com Tide Pharmaceutical has explored N-(2-phenylpyrimidin-4-yl)-1H-indazol-5-amine derivatives for ROCK2 inhibition. tandfonline.com

Furthermore, N-substituted prolinamido indazoles have been designed as ROCK-I inhibitors. mdpi.com Ex-vivo studies demonstrated that some of these compounds exhibited vasorelaxant activity comparable to the approved drug fasudil. mdpi.com

| Scaffold | Company/Group | Target | Key Finding | Reference |

| N-(5-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazol-5-amine | Redx Pharma | ROCK2 | Numerous active compounds identified | tandfonline.com |

| N-(2-phenylpyrimidin-4-yl)-1H-indazol-5-amine | Tide Pharmaceutical | ROCK2 | Active against ROCK2 | tandfonline.com |

| N-substituted prolinamido indazoles | Yao et al. | ROCK-I | Vasorelaxant activity comparable to fasudil | mdpi.com |

Inflammation and Pain Management (e.g., Anti-inflammatory, Analgesic)

Derivatives of this compound have been synthesized and evaluated for their potential to manage inflammation and pain. ias.ac.in The indazole moiety is a key component of existing anti-inflammatory drugs like bendazac and benzydamine, providing a strong rationale for exploring new indazole-based compounds. ias.ac.in

A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives were synthesized and assessed for their anti-inflammatory and analgesic properties. ias.ac.in The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay. The analgesic effects were determined using the tail-flick method. researchgate.net These studies are motivated by the need for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and side-effect profiles. ias.ac.in The incorporation of a 2-cyanopyridine group at the N1-position of the indazole ring was a key synthetic strategy in the development of these compounds. ias.ac.in

Table 1: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

| Compound ID | Modification | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (Tail-flick latency) |

|---|---|---|---|

| 3a | 1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid | Data not specified in provided text | Data not specified in provided text |

| 6a | 1-(2-methylcarbamoyl-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Data not specified in provided text | Data not specified in provided text |

Data represents a summary of the types of compounds tested. Specific quantitative data was not available in the provided search results.

Neurology and Neuroprotection

The neuroprotective potential of compounds containing the pyridinyl-pyrazoline scaffold, which shares structural similarities with pyridinyl-indazole, has been investigated. These studies provide insights into the potential neurological applications of this compound derivatives.

Research on pyrazoline derivatives has shown promise in the context of neurodegenerative disorders. acs.orgnih.gov For instance, certain 1',5'-disubstituted pyrazolinyl steroids, where a pyridin-4-yl group is present at the 5'-position, have demonstrated neuroprotective effects. acs.orgnih.gov One such compound, 1′-(4-Fluorobenzenesulfonyl)-5′-(pyridin-4-yl)-androst-5-en-[17,16-c]-1′H-pyrazoline-3β-ol, exhibited anti-Parkinsonian activity. acs.orgnih.gov Another derivative, 1′-(Acetyl)-5′-(pyridin-4-yl)-androst-5-en-[17,16-c]-1′H-pyrazoline-3β-yl acetate, showed potential in restoring learning and memory functions in rat models. acs.orgnih.gov The presence of a 4-pyridyl moiety at the 5-position of the heterocyclic ring was noted as being important for this activity. acs.orgnih.gov

These findings suggest that the this compound core could be a valuable scaffold for developing novel agents for neurodegenerative diseases. Many indazole derivatives have been reported to possess neuroprotective properties. mdpi.com

Metabolic Disorders (e.g., Anti-obesity, Glucokinase Activators)

The this compound scaffold is also of interest in the context of metabolic disorders, particularly as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for lowering blood glucose. ijpsr.com

Researchers have designed and synthesized novel indazole and pyrazolopyridine-based glucokinase activators. nih.gov One potent activator identified is 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide. nih.gov This highlights the potential of substituted indazole derivatives in this therapeutic area. While not a direct 5-pyridin-4-yl derivative, the inclusion of a substituted pyridine ring demonstrates the importance of this moiety in achieving potent glucokinase activation. nih.gov The development of such compounds is seen as a promising approach for treating type 2 diabetes, and potentially obesity and metabolic syndrome. tandfonline.comresearchgate.net

Table 2: Glucokinase Activator Potency of an Indazole Derivative

| Compound | Structure | EC50 (nM) |

|---|---|---|

| 4a | Substituted pyridine-based compound with sulfonyl-methane and methyl propionate | 3.8 |

| 4b | Substituted pyridine-based compound with sulfonyl-ethane | 1.9 |

This data is for substituted pyridine-based compounds, indicating the potential of the pyridine moiety in glucokinase activation. tandfonline.com

Infectious Diseases (e.g., Antimicrobial, Antiviral, Antitubercular)

The broad-spectrum biological activity of indazole derivatives includes potential applications against infectious diseases. researchgate.net The indazole nucleus is recognized for its antimicrobial, antiviral, and antitubercular properties. researchgate.netmdpi.comnih.gov

While specific studies focusing solely on this compound derivatives in infectious diseases were not prominent in the search results, the general class of indazole compounds has shown significant promise. For instance, various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net The isoxazole moiety, another five-membered heterocycle, when incorporated into larger structures, has also demonstrated antiviral, antibacterial, and antimycobacterial activities. tandfonline.com Furthermore, the fusion of a pyrazole ring (a component of indazole) with an isoniazid moiety has been explored for creating derivatives with good antimicrobial effects. asianpubs.org Isoniazid itself is a primary drug used in the treatment of tuberculosis. asianpubs.org This suggests that the this compound scaffold could be a promising starting point for the development of new anti-infective agents.

Other Potential Applications (e.g., Agrochemicals, Diagnostic Tools)

Beyond therapeutic applications, derivatives of this compound may have utility in other fields such as agrochemicals and as diagnostic tools. The structural features of these compounds make them of interest for the development of new materials.

In the industrial sector, (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is noted for its potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The diverse reactivity of the indazole and pyridine rings allows for a wide range of chemical modifications, making them versatile building blocks in organic synthesis. ias.ac.inias.ac.in

Structure-activity Relationship Sar and Structure-property Relationship Spr Studies of 5-pyridin-4-yl-1h-indazole Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the 5-pyridin-4-yl-1H-indazole core have been instrumental in defining the structural requirements for potent biological activity. These studies have primarily focused on the influence of substituents on both the indazole and pyridine moieties, as well as the effects of positional isomerism.

Influence of Substituents on Indazole and Pyridine Moieties

The introduction of various substituents on the indazole and pyridine rings has been shown to significantly modulate the activity of this compound analogs.

On the indazole ring , substitutions at the N-1 and C-6 positions have been extensively explored. For instance, in the context of EZH2 and EZH1 inhibitors, the attachment of different alkyl groups to the N-1 position of the indazole ring has been investigated. nih.gov Furthermore, the nature of the group at the C-6 position is critical. Studies have shown that replacing a pyridine-2-yl-piperazine tail at this position with other nitrogen-containing rings like piperidine and piperazine can maintain high potency for EZH2. nih.gov Specifically, piperidine and piperazine analogues demonstrated high EZH2 potencies with IC₅₀ values of 11 ± 1 and 17 ± 3 nM, respectively. nih.gov

Regarding the pyridine moiety , which is often part of a larger pyridone structure in these analogs, substitutions are critical for activity. For example, replacing a 4-propyl group on a pyridone ring with a 4-hydroxyl group led to a complete loss of potency against EZH2 and EZH1, likely due to the disruption of favorable hydrophobic interactions. nih.gov Similarly, alterations to the pyridone ring itself, such as replacing it with 2-methyl-pyrimidine-4-one, pyrimidine-4-one, or 6-methyl-pyrimidine-2,4-dione, abrogated inhibitory activity. nih.gov

In the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, a series of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones were synthesized. nih.gov The exploration of various aryl and heterocyclic moieties at the C-4 position of the pyridinone ring was achieved through Suzuki coupling, allowing for a broad investigation of the SAR at this position. nih.govresearchgate.net

Positional Isomerism and Pharmacological Effects

The spatial arrangement of the nitrogen atoms within the indazole ring and the point of attachment of the pyridine ring are critical determinants of pharmacological activity.

Studies on EZH2/EZH1 inhibitors revealed that moving an isopropyl group from the N-1 to the N-2 position of the indazole ring resulted in a more than 30-fold decrease in potency for both enzymes. nih.gov This highlights the sensitivity of the target protein to the substitution pattern on the indazole core.

The connectivity of the indazole ring to other parts of the molecule is also crucial. Changing the connection of an amide group from the 4-position to the 3-position of the indazole ring completely obliterated inhibitory activity. nih.gov Similarly, in the context of serotonin 4 receptor (5-HT4R) ligands, shifting a methyl group from the N1 to the N2 position of the indazole ring in indazole-amide isomers led to a significant change in binding affinity. researchgate.net

These findings underscore the importance of precise positional arrangement for optimal ligand-receptor interactions and underscore the value of exploring positional isomers in lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 5-substituted-1H-indazole derivatives, 2D and 3D-QSAR studies have been conducted to identify key molecular descriptors that influence their inhibitory activity against targets like Glycogen Synthase Kinase-3β (GSK-3β). innovareacademics.inresearchgate.net

Significant 2D-QSAR models have highlighted the importance of descriptors such as T_C_N_5, T_2_N_0, and SlogP in determining the biological activity of these compounds. innovareacademics.in 3D-QSAR models have further identified electrostatic potential and hydrophobicity as crucial factors. innovareacademics.inresearchgate.net These models are developed by aligning the molecules, often using the 1H-indazole core as a template, and then generating a rectangular grid around them to calculate various fields. innovareacademics.in

The predictive power of these QSAR models is validated internally using methods like leave-one-out cross-validation and externally by predicting the activity of a test set of compounds. nih.govmdpi.com A validated QSAR model can then be used to predict the biological activity of novel, untested compounds, thereby guiding the design of more potent inhibitors. innovareacademics.inmdpi.com For instance, based on significant QSAR models, new indazole derivatives have been optimized and their effectiveness validated through subsequent molecular docking studies. innovareacademics.inresearchgate.net

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. openaccessjournals.com This approach involves screening small, low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. acs.orgnih.gov These initial hits are then grown, linked, or merged to generate more potent, lead-like molecules. nih.gov

In the context of this compound analogs, FBDD has been employed to discover inhibitors for various kinases. For example, a fragment-based screening approach led to the identification of 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. acs.org The structure-activity relationship analysis of these fragments revealed that substituting an appropriate hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the solvent-exposed region were critical for both inhibitory activity and selectivity. acs.org

Lead optimization is a critical phase that follows the identification of initial hits from screening campaigns, including FBDD. This process involves iterative chemical modifications to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. For instance, in the development of hepatitis B virus (HBV) capsid assembly modulators, (1H-indazole-5-yl)sulfonamides were identified as a new chemotype. acs.orgnih.gov Subsequent lead optimization resulted in a compound with significantly improved potency (EC₅₀ value of 0.034 μM) and good metabolic stability. acs.orgnih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a pivotal role in understanding the interactions between this compound analogs and their biological targets at the molecular level. These techniques provide insights that guide the rational design of more effective and selective inhibitors.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is widely used to understand the binding modes of this compound derivatives and to identify key interactions with the active site of their target proteins.

For instance, docking studies of 5-substituted-1H-indazole derivatives as GSK-3β inhibitors revealed essential interactions with amino acid residues such as Val135, Gln185, Arg141, and Asp200 in the active site of the receptor. innovareacademics.in The docking results, which include binding energy and MolDock scores, help in prioritizing compounds for further experimental evaluation. innovareacademics.in

In the case of EZH2 inhibitors, docking studies have shown how the indazole moiety can orient itself within the binding site. For one analog, the indazole moiety was observed to rotate 180° relative to a parent compound, allowing a hexanol group to form hydrogen bonds with specific residues like Y658 and R679. nih.gov Such detailed interaction maps are invaluable for structure-based drug design, enabling the targeted modification of ligands to enhance binding affinity and selectivity.

| Compound Class | Target | Key Findings from SAR/SPR Studies |

| This compound Analogs | EZH2/EZH1 | Substitutions at N-1 and C-6 of the indazole ring, and at C-4 of the pyridone ring are critical for activity. Positional isomerism at the indazole nitrogen significantly impacts potency. nih.gov |

| 4-Aryl-1-(indazol-5-yl)pyridin-2(1H)ones | MCH-R1 | A variety of aryl and heterocyclic moieties at the C-4 position of the pyridinone ring were explored via Suzuki coupling to define SAR. nih.govresearchgate.net |

| 5-Substituted-1H-indazole Derivatives | GSK-3β | QSAR studies identified key descriptors like T_C_N_5, SlogP, electrostatic potential, and hydrophobicity. Docking revealed interactions with Val135, Gln185, Arg141, and Asp200. innovareacademics.inresearchgate.net |

| 1H-Indazole-3-carboxamides | PAK1 | FBDD identified this scaffold. SAR showed the importance of a hydrophobic ring in a back pocket and a hydrophilic group in the solvent region for activity and selectivity. acs.org |

| (1H-Indazole-5-yl)sulfonamides | HBV Capsid Assembly | Lead optimization of this new chemotype led to a potent compound with good metabolic stability. acs.orgnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound analogs and their biological targets. These simulations are crucial for assessing the stability of ligand-protein complexes and understanding the conformational changes that occur upon binding.

In a study focused on developing novel anticancer agents, MD simulations were performed on 3-methoxy-1H-indazole derivatives. nih.gov The simulations, run for 100 nanoseconds, revealed that compounds 8h and 8i formed stable complexes with their target proteins. nih.gov The stability of these complexes, as demonstrated by the consistent and robust binding within the protein's active site, provided a strong rationale for their observed cytotoxic activity against MCF7 and HCT116 cancer cell lines. nih.gov Similarly, another study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives as anticancer agents utilized MD simulations to confirm the stability of the most potent compound within the binding sites of its target proteins. worldscientific.com These simulations showed a consistent and robust binding, which was substantiated by molecular docking analyses that highlighted complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds. worldscientific.com